molecular formula C9H5F3O2 B8799691 2,3,5-Trifluorocinnamic acid

2,3,5-Trifluorocinnamic acid

Cat. No.: B8799691
M. Wt: 202.13 g/mol
InChI Key: FHDPERUKPYYNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluorocinnamic acid (CAS Number 237761-79-4) is a fluorinated organic compound with a molecular weight of 202.13 g/mol and a molecular formula of C₉H₅F₃O₂ . This compound serves as a valuable fluorinated building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The conjugated system of the cinnamic acid scaffold, combined with the strong electron-withdrawing nature of the fluorine substituents, makes it a key intermediate for designing bioactive molecules such as enzyme inhibitors or receptor ligands in medicinal chemistry . Its strategic fluorine substitution pattern is crucial for Structure-Activity Relationship (SAR) studies, as the fluorine atoms significantly influence the molecule's reactivity, binding affinity, and metabolic stability . Cinnamic acid derivatives are extensively researched for their wide range of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . Beyond medicinal applications, this compound is also employed in materials science for synthesizing advanced materials like liquid crystals and functional polymers, where the fluorine atoms can enhance thermal stability and electronic properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)

InChI Key

FHDPERUKPYYNEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F

Origin of Product

United States

Synthetic Methodologies for 2,3,5 Trifluorocinnamic Acid and Its Derivatives

Classical Condensation Reactions

Condensation reactions represent the foundational methods for constructing the cinnamic acid scaffold. These reactions typically involve the formation of a carbon-carbon bond between an aromatic aldehyde and a compound containing an active methylene (B1212753) group, followed by dehydration.

Knoevenagel-Doebner Condensation and its Variants

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

A particularly effective variant for synthesizing cinnamic acids is the Doebner modification. This approach involves the reaction of an aromatic aldehyde with malonic acid, using pyridine (B92270) as the solvent and often a catalytic amount of piperidine (B6355638). wikipedia.orgbu.edu A key feature of the Doebner modification is the subsequent decarboxylation of the intermediate, which occurs under the reaction conditions to directly yield the cinnamic acid. wikipedia.orgorganic-chemistry.org

For the synthesis of 2,3,5-Trifluorocinnamic acid, the starting materials are 2,3,5-trifluorobenzaldehyde (B144080) and malonic acid. researchgate.net The reaction is heated in pyridine, which facilitates both the condensation and the loss of carbon dioxide from the malonic acid moiety. bu.eduias.ac.in This one-step process is an efficient route to the desired product. researchgate.net

ReactionStarting MaterialsKey Reagents/CatalystsProduct
Knoevenagel-Doebner Condensation 2,3,5-Trifluorobenzaldehyde, Malonic AcidPyridine, Piperidine (catalyst)This compound

Perkin Reaction and its Modifications

Developed by William Henry Perkin, the Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orglongdom.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjusexamprep.comnumberanalytics.com

To synthesize this compound via this method, 2,3,5-trifluorobenzaldehyde is heated with acetic anhydride and an alkali acetate (B1210297), such as sodium acetate or potassium acetate. wikipedia.orgyoutube.com The reaction mechanism involves the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. A subsequent dehydration step yields the final cinnamic acid product. byjusexamprep.comnumberanalytics.com This method generally requires prolonged heating at elevated temperatures (e.g., 180°C) to proceed to completion. bu.edu

ReactionStarting MaterialsKey Reagents/CatalystsProduct
Perkin Reaction 2,3,5-Trifluorobenzaldehyde, Acetic AnhydrideSodium Acetate (or Potassium Acetate)This compound

Claisen Condensation

The Claisen-Schmidt condensation, a variant of the Claisen condensation, is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. wikipedia.org This crossed aldol condensation is highly relevant for producing derivatives of cinnamic acid, such as chalcones. nih.govscribd.com

In this context, 2,3,5-trifluorobenzaldehyde (which has no α-hydrogens) can be reacted with an enolizable ketone (e.g., acetone) or aldehyde in the presence of a base like sodium hydroxide. wikipedia.orgmagritek.com The reaction first forms a β-hydroxy carbonyl compound which then readily dehydrates to yield the conjugated α,β-unsaturated ketone, a derivative of the cinnamic acid structure. magritek.com While this does not directly produce this compound, it provides access to important derivatives like (E)-4-(2,3,5-trifluorophenyl)but-3-en-2-one.

ReactionStarting MaterialsKey Reagents/CatalystsProduct
Claisen-Schmidt Condensation 2,3,5-Trifluorobenzaldehyde, AcetoneSodium Hydroxide(E)-4-(2,3,5-trifluorophenyl)but-3-en-2-one

Modern Olefination Strategies

Modern olefination methods provide powerful and often highly stereoselective alternatives to classical condensations for forming carbon-carbon double bonds.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar

For synthesizing esters of this compound, 2,3,5-trifluorobenzaldehyde is treated with a phosphonate ester, such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a base (e.g., sodium hydride) to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the aldehyde, leading to an intermediate that eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The resulting product is an ethyl ester of this compound, which can be hydrolyzed to the carboxylic acid if desired. The use of different phosphonate reagents, such as those with electron-withdrawing groups, can alter the stereoselectivity to favor the (Z)-isomer. researchgate.netmdpi.com

ReactionStarting MaterialsKey Reagents/CatalystsProduct
Horner-Wadsworth-Emmons Olefination 2,3,5-Trifluorobenzaldehyde, Triethyl phosphonoacetateSodium Hydride (NaH)Ethyl (E)-2,3,5-trifluorocinnamate

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their efficiency and functional group tolerance.

The Heck reaction (also known as the Mizoroki-Heck reaction) is a prominent method for synthesizing substituted alkenes. wikipedia.orgmdpi.com It involves the reaction of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This method is well-suited for the synthesis of cinnamic acids and their derivatives. matthey.combas.bg

To produce this compound, an aryl halide such as 1-bromo-2,3,5-trifluorobenzene (B146721) or 1-iodo-2,3,5-trifluorobenzene is coupled with acrylic acid. google.com The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate, often with a phosphine (B1218219) ligand, and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org This approach directly forms the carbon-carbon double bond of the cinnamic acid skeleton. Similarly, using an acrylate (B77674) ester instead of acrylic acid will yield the corresponding ester derivative.

ReactionStarting MaterialsKey Reagents/CatalystsProduct
Heck Reaction 1-Bromo-2,3,5-trifluorobenzene, Acrylic AcidPalladium(II) Acetate, Phosphine Ligand, Base (e.g., Triethylamine)This compound

Palladium-Catalyzed Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the arylation of olefins. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. mdpi.comdiva-portal.org A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tuned to optimize yields and selectivity. mdpi.comrsc.orgchemrxiv.org

In the context of synthesizing fluorinated cinnamic acids, the Mizoroki-Heck reaction can be adapted to couple a fluorinated aryl halide with an acrylic acid derivative. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the palladium catalyst and yields the desired cinnamic acid product. diva-portal.org The regioselectivity of the arylation is often high, with the aryl group adding to the less substituted carbon of the alkene, a preference driven by steric factors. mdpi.com

Recent advancements in Mizoroki-Heck reactions include the use of alternative coupling partners, such as nitroarenes, and the development of reactions that can be performed at room temperature. rsc.orgchemrxiv.org These developments expand the scope and utility of this important transformation.

Table 1: Examples of Mizoroki-Heck Reaction Conditions

Catalyst/PrecatalystLigandBaseSolventTemperatureYieldReference
Pd(acac)₂BrettPhosCsF1,4-dioxane150 °C8% chemrxiv.org
Pd[P(t-Bu)₃]₂-TsOH (acid)-Room TempGood to High rsc.org
Pd(PPh₃)₄-K₂CO₃-->96% nih.gov

Note: This table represents general conditions for Mizoroki-Heck reactions and may not be specific to the synthesis of this compound.

Emerging and Specialized Synthetic Routes

Beyond traditional methods, several innovative approaches have been developed for the synthesis of cinnamic acids and their derivatives, offering advantages in terms of efficiency, selectivity, and environmental impact.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including derivatives of this compound. researchgate.netacs.org One notable application is in the production of D-2,3,5-trifluorophenylalanine, a precursor for the antidiabetic drug sitagliptin. researchgate.net

Another biocatalytic strategy involves the deracemization of racemic 2,3,5-trifluorophenylalanine using a combination of L-amino acid deaminase and either a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT) based cascade, achieving product isolation yields of 74-79%. acs.orgresearchgate.net These biocatalytic methods offer high stereoselectivity under mild reaction conditions. researchgate.netacs.org

Microwave-assisted synthesis (MAS) has gained traction as a rapid and efficient method for organic transformations. nih.govoatext.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

For the synthesis of trans-cinnamic acid, a microwave-assisted reaction between benzaldehyde (B42025) and malonic acid using piperidine and triethylamine as the base in toluene (B28343) has been reported to yield the product in 68% after 1 hour at 100 °C. nih.gov Microwave irradiation has also been employed in the synthesis of various cinnamic acid derivatives, demonstrating its utility as a green and efficient methodology. oatext.comgoogle.com The advantages of MAS include high yields, shorter reaction times, and simpler work-up procedures. oatext.com Studies have shown that microwave-assisted derivatization of cinnamic acid can be achieved in a single step, highlighting the efficiency of this protocol. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Cinnamic Acid Derivative

MethodReaction TimeYieldReference
Conventional Heating8-12 hoursModerate to High nih.gov
Microwave-Assisted Synthesis30-60 seconds81-99% oatext.com

Note: This table provides a general comparison and specific conditions may vary.

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This reaction can be catalyzed by either acid or base. wikipedia.org

In a base-catalyzed mechanism, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. researchgate.net The resulting aldol addition product can then undergo elimination of water to form the final condensed product. amherst.edu While a classic method, the aldol condensation can be applied to the synthesis of cinnamic acid derivatives through the reaction of an appropriate aromatic aldehyde with a ketone or another suitable carbonyl-containing compound. magritek.com The reaction's versatility has made it a widely used tool in the synthesis of complex organic molecules. amherst.edu

A novel, direct synthesis of cinnamic acids has been developed, reacting aromatic aldehydes with aliphatic carboxylic acids. nih.govmdpi.com This one-pot method utilizes boron tribromide as a reagent, with 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine as bases in N-methyl-2-pyrolidinone (NMP) as the solvent. mdpi.comresearchgate.net The reaction proceeds at reflux temperatures (180-190°C) for 8-12 hours, affording cinnamic acids in moderate to high yields. nih.govmdpi.com This approach avoids the need for pre-formed anhydrides or other activated carboxylic acid derivatives, offering a more streamlined synthetic route. mdpi.com

The functional groups of this compound—the carboxylic acid, the alkene, and the fluorinated phenyl ring—offer multiple sites for further chemical modification to create a diverse range of derivatives.

The carboxyl group can be readily converted into esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com A common method for activating the carboxylic acid for coupling with amines is the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysulfosuccinimide (NHSS) to improve efficiency. thermofisher.com

The alkene double bond can undergo various addition reactions. For example, hydrogenation can reduce the double bond to yield the corresponding saturated phenylpropanoic acid derivative.

The phenyl ring , while influenced by the electron-withdrawing fluorine atoms, can still potentially undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications, such as in the development of new pharmaceuticals or materials. smolecule.com

Specific Derivatization Reactions of this compound

The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes several classic transformations to yield a variety of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by other nucleophiles.

Amidation of this compound involves its reaction with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine, as carboxylic acids are generally unreactive towards amines under neutral conditions. allen.inlibretexts.org

Common strategies for amidation include:

Conversion to Acid Chloride: A widely used method involves converting this compound to its more reactive acid chloride derivative, 2,3,5-trifluorocinnamoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with a wide range of amines at room temperature to produce the corresponding amide with high yield. libretexts.orgdocbrown.info

Use of Coupling Reagents: Direct reaction between the carboxylic acid and an amine can be achieved using a coupling agent. allen.in Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org This method avoids the harsh conditions required for acid chloride formation.

The general scheme for the amidation of this compound is presented below.

Table 1: General Amidation of this compound

Reactant 1Reactant 2Reagent(s)Product
This compoundAmine (R¹R²NH)Coupling Agent (e.g., DCC, EDC) or SOCl₂ followed by amine2,3,5-Trifluorocinnamide Derivative

R¹, R² = H, Alkyl, Aryl

Esterification of this compound produces the corresponding esters, which are valuable intermediates in organic synthesis. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk

Fischer Esterification: This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, in accordance with Le Châtelier's principle. masterorganicchemistry.com

The reaction proceeds through several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Table 2: Fischer Esterification of this compound

Reactant 1Reactant 2CatalystProductBy-product
This compoundAlcohol (R-OH)H₂SO₄ or HClThis compound EsterWater

R = Alkyl, Aryl

The synthesis of α-cyano-2,3,5-trifluorocinnamic acid is typically achieved through a Knoevenagel condensation reaction. rsc.orgrsc.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as cyanoacetic acid. scielo.brontosight.ai

In this specific synthesis, 2,3,5-trifluorobenzaldehyde is reacted with cyanoacetic acid. The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium (B1175870) acetate, which deprotonates the active methylene group of cyanoacetic acid to generate a nucleophilic carbanion. rsc.org This carbanion then attacks the carbonyl carbon of the 2,3,5-trifluorobenzaldehyde. A subsequent dehydration step yields the final product, α-cyano-2,3,5-trifluorocinnamic acid. The reaction is often performed in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. scielo.br

Studies on similar fluorinated benzaldehydes have shown this method to be highly effective, yielding the corresponding α-cyanocinnamic acid derivatives in good yields. scielo.br

Table 3: Synthesis of α-Cyano-2,3,5-Trifluorocinnamic Acid via Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystProduct
2,3,5-TrifluorobenzaldehydeCyanoacetic AcidWeak Base (e.g., Ammonium Acetate)(E)-α-Cyano-2,3,5-trifluorocinnamic Acid

Molecular Structure Elucidation and Spectroscopic Characterization of 2,3,5 Trifluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3,5-Trifluorocinnamic acid, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

In the ¹H NMR spectrum of this compound, the protons of the vinyl group and the aromatic ring, along with the acidic proton of the carboxyl group, would be observed. The trans-configuration of the double bond is indicated by a large coupling constant (typically >15 Hz) between the vinylic protons. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
~12.5 Singlet (broad) - -COOH
~7.7 Doublet ~16.0 Ar-CH=
~7.4 Doublet of Doublets - Aromatic H-6
~7.2 Doublet of Triplets - Aromatic H-4

Note: Data is predictive and based on analogous structures.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in this compound. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~168 C=O
~159 (d) C-F
~157 (d) C-F
~155 (d) C-F
~140 Ar-CH=
~135 (d) C-Ar
~125 =CH-COOH
~115 (dd) CH-Ar

Note: Data is predictive and based on analogous structures. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. chemicalbook.com The spectrum of this compound would display three distinct signals corresponding to the three fluorine atoms on the aromatic ring. wikipedia.org The chemical shifts and coupling constants (F-F and F-H) would provide definitive information about their positions. The wide chemical shift range in ¹⁹F NMR allows for clear resolution of signals. hmdb.ca

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Assignment
-110 to -115 Doublet of Doublets F-5
-130 to -135 Doublet of Doublets F-3

Note: Data is predictive and referenced against CFCl₃, based on typical shifts for fluorobenzenes.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, C-H, C=O, C=C, and C-F bonds. The carboxylic acid O-H stretch appears as a very broad band. The C=O stretching of the α,β-unsaturated carboxylic acid is a strong, sharp peak.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3050 Medium C-H stretch (Aromatic & Vinylic)
~1700 Strong C=O stretch (α,β-unsaturated)
~1630 Medium C=C stretch (Vinylic)
1600, 1480 Medium-Weak C=C stretch (Aromatic)

Note: Data is predictive and based on characteristic group frequencies.

FT-Raman spectroscopy provides complementary information to FT-IR. In general, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. For this compound, the C=C stretches of the vinyl group and the aromatic ring are expected to be particularly intense.

Table 5: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium C-H stretch (Aromatic & Vinylic)
~1630 Very Strong C=C stretch (Vinylic)
1600, 1480 Strong C=C stretch (Aromatic Ring)
~1700 Weak C=O stretch

Note: Data is predictive and based on typical Raman intensities.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For cinnamic acid and its derivatives, the electronic absorption is dominated by the conjugated system of the phenyl ring and the acrylic acid side chain. This extended π-electron system gives rise to strong absorptions in the UV region. While specific experimental UV-Vis spectra for this compound are not widely published, the absorption characteristics can be inferred from the parent molecule, cinnamic acid, and other substituted analogues.

trans-Cinnamic acid exhibits a maximum absorbance at approximately 270 nm, while the cis-isomer absorbs at a slightly shorter wavelength of 262 nm researchgate.net. The introduction of substituents on the phenyl ring can cause a shift in the λmax to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths, and can also affect the absorption intensity. For instance, hydroxycinnamic acids show λmax values ranging from 290 nm to 355 nm depending on the position and number of hydroxyl groups nih.govresearchgate.net. The fluorine atoms on the phenyl ring of this compound, being electron-withdrawing groups, are expected to influence the energy of the electronic transitions. This typically results in a λmax in the ultraviolet range, characteristic of the phenylpropenoic acid scaffold.

The table below shows the λmax for cinnamic acid isomers, providing a reference for the expected absorption region of its fluorinated derivatives.

Compoundλmax (nm)
trans-Cinnamic acid270
cis-Cinnamic acid262

This interactive data table provides the wavelength of maximum UV absorbance for the cis and trans isomers of cinnamic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₅F₃O₂, the theoretical monoisotopic mass is 202.02417 Da uni.lu. HRMS can experimentally verify this mass with a high degree of precision, typically to within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge. The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a characteristic physical property nih.gov. Predicted CCS values, often calculated using computational methods, serve as a useful reference for identifying compounds in IM-MS analyses nih.govresearchgate.net. For this compound, predicted CCS values for various adducts have been calculated and are presented in the table below uni.lu. These values can aid in the confident identification of the compound in complex mixtures.

Adductm/zPredicted CCS (Ų)
[M+H]⁺203.03145134.6
[M+Na]⁺225.01339144.9
[M-H]⁻201.01689133.8
[M+NH₄]⁺220.05799153.5
[M+K]⁺240.98733141.1
[M+H-H₂O]⁺185.02143127.0

This interactive data table displays the predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase uni.lu.

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of large molecules like proteins and peptides. The choice of the matrix is crucial for a successful MALDI experiment. Cinnamic acid derivatives are a well-established class of MALDI matrices nih.gov.

Specifically, α-cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices for the analysis of peptides and proteins thermofisher.comsigmaaldrich.comthomassci.com. The effectiveness of CHCA is attributed to its strong absorption at the laser wavelength (typically 337 nm) and its ability to co-crystallize with and transfer protons to the analyte molecules.

Research into new MALDI matrices often involves the synthesis of derivatives of known matrix compounds to improve performance characteristics such as sensitivity, signal-to-noise ratio, and analyte compatibility mdpi.com. For instance, 4-chloro-α-cyanocinnamic acid has been developed as an advanced matrix with improved performance over CHCA for certain applications mdpi.com. While α-cyano derivatives of this compound are not yet established as common MALDI matrices, the underlying α-cyano-cinnamic acid scaffold suggests that such fluorinated analogues could be a subject of future research for the rational design of new matrices with tailored properties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For a pure sample of this compound (C₉H₅F₃O₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (202.13 g/mol ). This analysis is crucial for verifying the purity and empirical formula of a synthesized compound. The theoretical elemental composition is presented below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09953.48
HydrogenH1.00855.0402.50
FluorineF18.998356.99428.19
OxygenO15.999231.99815.83
Total 202.131 100.00

This interactive data table provides the theoretical elemental analysis of this compound.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound has not been reported in publicly available databases, studies on related cinnamic acid derivatives provide insight into the likely structural features. For example, the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid has been determined, revealing a monoclinic P2₁/c space group mdpi.com. A common feature in the crystal structures of carboxylic acids, including cinnamic acid derivatives, is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds mdpi.com. It is highly probable that this compound also adopts such a dimeric structure in its crystalline form. The fluorine substituents on the phenyl ring would further influence the crystal packing through other intermolecular interactions.

Multivariate Spectroscopic Data Analysis and Chemometrics

Multivariate spectroscopic data analysis and chemometrics are powerful tools for extracting meaningful information from complex spectral data. These approaches are particularly useful in the structural elucidation and characterization of molecules like this compound, where subtle spectral changes can be correlated with specific structural features. While specific chemometric studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to substituted cinnamic acids.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are often employed to analyze datasets obtained from various spectroscopic techniques, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help in identifying patterns and correlations within the spectral data that may not be apparent from a simple visual inspection.

For instance, in the analysis of a series of related fluorinated cinnamic acid derivatives, PCA could be used to differentiate between isomers based on their unique spectral fingerprints. The scores plot from a PCA could reveal clustering of samples based on the position of the fluorine substituents on the phenyl ring, while the corresponding loadings plot would indicate the specific spectral regions (e.g., wavenumbers in IR or chemical shifts in NMR) that contribute most to this differentiation.

Table 1: Hypothetical Principal Component Analysis (PCA) of Spectroscopic Data for Fluorocinnamic Acid Isomers

This interactive table demonstrates how PCA might be used to distinguish between different fluorocinnamic acid isomers based on their spectroscopic data. The principal components (PCs) represent new variables created from linear combinations of the original spectral variables.

IsomerPrincipal Component 1 (PC1)Principal Component 2 (PC2)
This compound0.85-0.32
2,4,5-Trifluorocinnamic acid0.79-0.45
3,4,5-Trifluorocinnamic acid-0.650.58
2-Fluorocinnamic acid-0.91-0.15
3-Fluorocinnamic acid-0.880.25
4-Fluorocinnamic acid-0.820.35

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Partial Least Squares (PLS) Regression Model for Predicting a Chemical Property of Substituted Cinnamic Acids

This table illustrates a hypothetical PLS model for predicting a specific chemical property (e.g., acidity or reactivity) based on spectroscopic data. The model's performance is evaluated by parameters such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP).

Model ParameterValue
Number of Latent Variables3
R² (Calibration)0.98
R² (Validation)0.95
RMSEC (Root Mean Square Error of Calibration)0.05
RMSEP (Root Mean Square Error of Prediction)0.08

Note: The values in this table are hypothetical and for illustrative purposes only.

The application of such chemometric techniques would enable a more in-depth understanding of the structure-property relationships within the family of fluorinated cinnamic acids and could facilitate the quality control and characterization of this compound in various applications.

Computational and Theoretical Investigations of 2,3,5 Trifluorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods, rooted in quantum mechanics, provide detailed insights at the atomic and subatomic levels. For a molecule like 2,3,5-Trifluorocinnamic acid, these calculations can predict its behavior and properties before extensive laboratory synthesis and experimentation are undertaken.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. researchgate.net In studies of related cinnamic acid derivatives, functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable predictions of molecular properties. nih.govnih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scm.com This process iteratively adjusts atomic coordinates to minimize the total energy of the system, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. arxiv.org For this compound, this analysis would reveal how the fluorine substituents and the acrylic acid group influence the planarity and geometry of the benzene (B151609) ring and the side chain. While specific optimized geometric parameters for this compound are not available in the reviewed literature, a typical output would be presented as follows.

Table 1: Illustrative Table of Predicted Geometric Parameters for this compound (Hypothetical Data).

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 - C2-C1-C6 -
C2-F - C1-C2-C3 -
C3-F - C1-C2-F -
C5-F - C-C=O -
C=C - C-O-H -
C=O -

Electronic charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule. This is crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. niscpr.res.in This analysis for this compound would quantify the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, identifying electrophilic and nucleophilic sites. Specific charge distribution data for this compound is not documented in the available research.

Table 2: Illustrative Table of Calculated Atomic Charges for this compound (Hypothetical Data).

Atom Mulliken Charge (a.u.) NBO Charge (a.u.)
C1 - -
C2 - -
F(2) - -
C3 - -
F(3) - -
C5 - -
F(5) - -
O(carbonyl) - -

Aromaticity is a key concept in organic chemistry describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. Aromaticity can be quantified using computational indices. Geometric indices, like the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the degree of bond length equalization in the ring. Magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of the ring to probe the effects of π-electron delocalization. nih.gov For this compound, these calculations would assess how the fluorine substituents impact the aromatic character of the benzene ring. It is known that fluorination can decrease the aromaticity of a benzene ring due to inductive and resonant effects. nih.gov However, specific HOMA or NICS values for this compound have not been reported in the searched literature.

Table 3: Illustrative Table of Aromaticity Indices for this compound (Hypothetical Data).

Index Calculated Value
HOMA -
NICS(0) -

Table 4: Illustrative Table of Calculated Energetic and Electronic Properties for this compound (Hypothetical Data).

Property Calculated Value Units
Total Energy - Hartrees
HOMO Energy - eV
LUMO Energy - eV
HOMO-LUMO Gap - eV

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. nih.gov These calculated frequencies can be used to generate theoretical Infrared (IR) and Raman spectra. scielo.org.mx By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and assign specific spectral peaks to particular vibrational modes. nih.gov This analysis for this compound would help in its structural characterization. Predicted vibrational frequencies for this compound have not been published in the available literature.

Table 5: Illustrative Table of Major Predicted Vibrational Frequencies for this compound (Hypothetical Data).

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch -
C=O stretch -
C=C stretch (alkene) -
C-C stretch (aromatic) -

Molecular Orbital Theory Applications

A study on 4-TFCA using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set provides insights into its frontier molecular orbitals. The HOMO and LUMO energies are crucial in determining the molecule's electron-donating and accepting capabilities, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in

For 4-TFCA, the calculated HOMO energy is -7.4654 eV, suggesting its potential as an electron donor, with contributions from the C-F and C-O bonds of the ring. The LUMO energy is calculated to be -2.8960 eV, indicating its capacity as an electron acceptor, primarily associated with the C-C bonds of the ring. niscpr.res.in The resulting HOMO-LUMO energy gap is 4.5694 eV. niscpr.res.in A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Molecular Orbital Energies for trans-4-(Trifluoromethyl)cinnamic acid

Parameter Energy (eV)
HOMO Energy -7.4654
LUMO Energy -2.8960
Energy Gap (ΔE) 4.5694

Data sourced from a DFT study on trans-4-(trifluoromethyl)cinnamic acid and is presented as an illustrative example. niscpr.res.in

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. For 4-TFCA, major electronic transitions are predicted, such as the HOMO → LUMO transition, which corresponds to a π→π* excitation. niscpr.res.in These theoretical calculations are invaluable for interpreting experimental spectroscopic data and understanding the electronic properties of fluorinated cinnamic acids.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of this compound, such as its conformational changes, interactions with solvent molecules, and aggregation properties.

While specific MD simulation studies on this compound were not found in the available search results, the general methodology would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the molecule's dynamic nature.

Such simulations could be used to:

Investigate the stability of different conformers of this compound in various solvents.

Analyze the hydrogen bonding patterns between the carboxylic acid group and solvent molecules.

Predict the aggregation behavior of this compound molecules in solution.

Understand how the fluorine substituents influence the molecule's flexibility and interactions with its environment.

Studies on other cinnamic acid derivatives have utilized MD simulations to understand their interactions with biological targets, demonstrating the utility of this approach in drug discovery and materials science.

Conformational Analysis and Stereoisomerism (E/Z isomers)

This compound can exist as two geometric isomers, designated as (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond of the acrylic acid side chain. These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of the substituents around the double bond.

(E)-2,3,5-Trifluorocinnamic acid: In this isomer, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This is often referred to as the trans isomer.

(Z)-2,3,5-Trifluorocinnamic acid: In this isomer, the phenyl ring and the carboxylic acid group are on the same side of the double bond. This is often referred to as the cis isomer.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For the (E) and (Z) isomers of this compound, additional conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the double bond and the rotation of the carboxylic acid group.

Computational methods, such as DFT, are commonly used to perform conformational analysis. By calculating the potential energy surface as a function of key dihedral angles, the lowest energy conformers (global and local minima) can be identified, and the energy barriers for interconversion between them can be estimated.

Generally, for cinnamic acids, the (E) isomer is thermodynamically more stable than the (Z) isomer due to reduced steric hindrance between the phenyl ring and the carboxylic acid group. biorxiv.org However, the presence of three fluorine substituents on the phenyl ring in this compound could influence the relative stabilities of the E and Z isomers through electronic and steric effects. A detailed computational study would be required to quantify these differences.

Table 2: General Comparison of E and Z Isomers of Cinnamic Acids

Isomer Relative Position of Phenyl and Carboxyl Groups General Stability
(E)-isomer Opposite sides (trans) Generally more stable

The specific conformational preferences and the energy difference between the E and Z isomers of this compound would require dedicated computational studies. Such investigations would provide valuable information on the molecule's structure-property relationships.

Reactivity and Mechanistic Studies of 2,3,5 Trifluorocinnamic Acid and Its Transformations

Reaction Mechanisms in Derivative Formation

The formation of derivatives from 2,3,5-Trifluorocinnamic acid can proceed through several mechanistic pathways, primarily involving the aromatic ring or the carboxylic acid functional group. The electronic nature of the trifluorinated ring and the conjugated system of the acrylic acid side chain govern these transformations.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two principal steps:

Attack by the Electrophile : The aromatic π-system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.org

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org

In the case of this compound, the reactivity and regioselectivity of EAS are controlled by the combined electronic effects of the substituents. The three fluorine atoms and the acrylic acid group are all electron-withdrawing, which deactivates the ring towards electrophilic attack, making reactions slower compared to benzene (B151609). wikipedia.org

The directing effects are as follows:

Fluorine Substituents : Despite being deactivating due to their strong inductive effect (-I), halogens are ortho-, para-directors because of a competing resonance effect (+R), where lone pairs on the fluorine can be donated to the ring.

Acrylic Acid Group (-CH=CHCOOH) : This group is deactivating and acts as a meta-director.

Considering the positions on the ring (C1 is attached to the acrylic group), the available positions for substitution are C4 and C6. The directing effects of the existing substituents would lead to a complex mixture of products, with substitution at the C4 and C6 positions being influenced by the various fluorine atoms.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com When this occurs within the same molecule, it is known as intramolecular transesterification, which typically results in the formation of a cyclic ester (a lactone). masterorganicchemistry.com

For a derivative of this compound to undergo this reaction, the molecule must possess both an ester and a hydroxyl group positioned appropriately for cyclization. For example, the transesterification of a 2-hydroxyethyl ester of this compound can be catalyzed by either acid or base.

Base-Catalyzed Mechanism : An alkoxide is formed by deprotonating the hydroxyl group. This is followed by a nucleophilic acyl substitution where the alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the lactone and releases an alkoxide leaving group. masterorganicchemistry.com

Acid-Catalyzed Mechanism : The acid protonates the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydroxyl group. This is followed by a series of proton transfer steps, leading to the formation of the lactone. masterorganicchemistry.com

The reaction is driven by the formation of a thermodynamically stable five- or six-membered ring.

Derivatives of this compound can be designed to undergo various molecular rearrangements, which involve the migration of an atom or group within a molecule.

One such example is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement. This reaction typically involves an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. An analogous reaction can occur with an allyl aryl ether. If an allyl ester of this compound were prepared, it could potentially undergo a variation of this rearrangement, though the standard Claisen rearrangement involves ethers rather than esters.

A more relevant rearrangement for an ester derivative would be the Ireland-Claisen rearrangement . In this reaction, an allyl ester is treated with a strong base to form its enolate (or silyl (B83357) ketene (B1206846) acetal), which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid. This pathway provides a method for carbon-carbon bond formation with high stereocontrol. The trifluorinated aromatic ring would remain intact during this process but would influence the electronic properties of the reacting system. rsc.org

Other synthetically useful rearrangements include the Wolff rearrangement and the Benzilic acid rearrangement, which could be applied to specifically synthesized derivatives of this compound to achieve complex molecular architectures. libretexts.org

Influence of Fluorine Substituents on Reaction Kinetics and Selectivity

The three fluorine atoms on the benzene ring of this compound exert a profound influence on the molecule's reactivity (kinetics) and the orientation of incoming groups in substitution reactions (selectivity). This influence stems from the dual electronic nature of fluorine as a substituent.

Inductive Effect (-I) : Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect reduces the nucleophilicity of the ring, thereby decreasing the rate of electrophilic aromatic substitution reactions. With three fluorine atoms, this deactivating effect is significant.

Resonance Effect (+R) : Fluorine possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic π-system. This resonance effect increases electron density at the ortho and para positions.

While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, leading to net deactivation but with ortho-, para-selectivity. nih.gov

The table below summarizes the electronic contributions of the substituents on the this compound ring.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-F2Strongly withdrawing (-I)Weakly donating (+R)DeactivatingOrtho, Para
-F3Strongly withdrawing (-I)Weakly donating (+R)DeactivatingOrtho, Para
-F5Strongly withdrawing (-I)Weakly donating (+R)DeactivatingOrtho, Para
-CH=CHCOOH1Withdrawing (-I)Withdrawing (-R)DeactivatingMeta

The combination of these effects makes the aromatic ring significantly electron-deficient, slowing down reactions like Friedel-Crafts alkylation and acylation. The selectivity is complex; the powerful meta-directing influence of the acrylic acid group competes with the ortho-, para-directing influence of the three fluorine atoms, often resulting in mixtures of products or requiring harsh reaction conditions.

Investigation of Catalytic Reaction Pathways

Catalysis is essential for many transformations involving this compound, particularly given the deactivated nature of its aromatic ring. Catalysts can enhance reaction rates, improve selectivity, and enable reactions that would not otherwise occur.

In electrophilic aromatic substitution , strong Lewis acids are often required as catalysts. For instance, in Friedel-Crafts acylation, a catalyst like aluminum trichloride (B1173362) (AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). libretexts.org For a deactivated substrate like this compound, stoichiometric amounts of the catalyst and high temperatures may be necessary.

Transition-metal catalysis offers a versatile platform for modifying both the aromatic ring and the side chain. For example, palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, or Sonogashira reactions could be employed if the aromatic ring were further functionalized with a halide (e.g., bromo or iodo group). The Heck reaction, in particular, could be used to modify the alkene portion of the acrylic acid side chain.

The esterification of the carboxylic acid group is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. researchgate.netuns.ac.id This is a reversible equilibrium-controlled process. uns.ac.id

The following table outlines potential catalytic systems for transformations of this compound.

Reaction TypeCatalyst SystemPurpose
Friedel-Crafts AcylationAlCl₃, FeCl₃Generates acylium ion electrophile for C-C bond formation on the aromatic ring.
Fischer EsterificationH₂SO₄ (conc.), TsOHProtonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by an alcohol. uns.ac.id
HydrogenationPd/C, PtO₂ with H₂Reduces the alkene double bond and/or the aromatic ring.
Heck Cross-CouplingPd(OAc)₂, PPh₃Modifies the alkene group of the side chain.

Applications of 2,3,5 Trifluorocinnamic Acid in Advanced Organic Synthesis and Materials Science

As a Key Building Block in Complex Organic Synthesis

Precursor for Optically Active Fluorinated Amino Acids

trans-2,3,5-Trifluorocinnamic acid serves as a crucial starting material in the chemoenzymatic synthesis of D-2,3,5-trifluorophenylalanine, an important chiral building block for pharmaceuticals. researchgate.netacs.org This process is part of an enzymatic cascade that demonstrates high efficiency and atom economy.

Parameter Value Source
Starting Materialtrans-2,3,5-Trifluorocinnamic acid researchgate.netacs.org
Target MoleculeD-2,3,5-trifluorophenylalanine researchgate.netacs.org
MethodChemoenzymatic Cascade researchgate.netacs.org
Key EnzymesAvPAL, PmirLAAD, T242G BsDAAT, BtDDO researchgate.netacs.org
Overall Yield62% researchgate.netacs.org
Reaction Time28 hours researchgate.netacs.org
Yield calculated from 2,3,5-trifluoro-benzaldehyde, including the initial chemical synthesis step.

Scaffold for Heterocyclic Synthesis

Based on the available search results, there is no specific information detailing the use of 2,3,5-Trifluorocinnamic acid as a scaffold for heterocyclic synthesis.

Role in the Synthesis of Cinnamic Acid Derivatives

While this compound is itself a cinnamic acid derivative, and its synthesis from 2,3,5-trifluorobenzaldehyde (B144080) is documented, information regarding its use as a starting material to create other, more complex cinnamic acid derivatives is not detailed in the available research. researchgate.netacs.org

In Polymer Chemistry and Material Science

Monomer for Polymerization Reactions

No specific information was found in the search results regarding the use of this compound as a monomer for polymerization reactions.

There are no available research findings detailing the use of this compound in the synthesis of photoresponsive polymers.

Organocatalytic Photopolymerization

There is no specific information available in the searched literature detailing the use of this compound in organocatalytic photopolymerization.

While the broader class of cinnamic acid-derived monomers can undergo metal-free, solution-based [2+2] photopolymerization using organic photocatalysts, specific studies involving the 2,3,5-trifluoro substituted variant have not been identified. nih.govresearchgate.net Organocatalysis for photopolymerization is an emerging field aimed at creating sustainable polymers using visible light and metal-free conditions. nih.govresearchgate.net This approach often utilizes an organic photocatalyst that, upon light excitation, activates monomers like biscinnamates to undergo polymerization. nih.gov However, the role and performance of this compound as a monomer or catalyst in such systems remain uninvestigated in the available scientific literature.

Integration into Functional Materials

No specific research articles or data were found describing the integration of this compound into functional materials.

In a general sense, fluorinated polymers are recognized as important functional materials due to their high thermal stability, chemical resistance, and unique surface properties like hydrophobicity. rsc.orgnih.gov The incorporation of fluorine atoms into a polymer structure can significantly alter its properties. nih.gov Cinnamic acid and its derivatives are also used as building blocks for advanced polymers because their chemical structure, featuring a reactive double bond and a carboxylic group, allows for the creation of photoreactive and other functional polymers. However, the specific synthesis, properties, and applications of functional materials derived from this compound have not been reported in the reviewed sources.

Development of Sustainable Polymer Architectures

There is a lack of specific information on the use of this compound in the development of sustainable polymer architectures.

The development of sustainable polymers is a key area of modern materials science, focusing on creating materials that are renewable, recyclable, or biodegradable. Cinnamic acids, derivable from natural sources, are considered promising building blocks for such sustainable polymers. nih.govresearchgate.net Furthermore, research into fluorinated polymers is beginning to address sustainability through the development of depolymerizable and recyclable materials, aiming to create a circular economy for these functional materials. rsc.orgrsc.orgscite.ai Despite these broader research trends, no studies were found that specifically utilize this compound for the design or synthesis of sustainable polymer architectures.

Future Research Directions for 2,3,5 Trifluorocinnamic Acid

Exploration of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 2,3,5-Trifluorocinnamic acid will undoubtedly prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry. This involves a shift away from hazardous reagents and solvents, minimization of waste, and maximization of energy efficiency.

Current synthetic strategies for fluorinated cinnamic acids often rely on traditional methods that may involve harsh conditions and environmentally persistent solvents like pyridine (B92270). researchgate.net A promising future direction lies in the adoption of greener alternatives. For instance, the use of ionic liquids as recyclable and less volatile solvents presents a significant improvement over conventional methods. researchgate.net Research into solvent-free reaction conditions, potentially facilitated by microwave irradiation, could further enhance the environmental profile of the synthesis. This approach has already shown success in the synthesis of related heterocyclic compounds, offering a template for its application to this compound.

Furthermore, the exploration of biocatalytic methods offers a transformative approach to the synthesis of fluorinated organic compounds. While not yet specifically applied to this compound, the successful enzymatic synthesis of other fluorinated molecules suggests a fertile ground for future research. researchgate.netnih.gov The development of engineered enzymes or microbial pathways for the direct synthesis of this compound from simple precursors could revolutionize its production, offering a highly sustainable and efficient route.

Green Chemistry PrinciplePotential Application in this compound Synthesis
Waste Prevention Development of high-yield, atom-economical reactions.
Safer Solvents and Auxiliaries Replacement of pyridine with ionic liquids or water.
Design for Energy Efficiency Utilization of microwave-assisted or ambient temperature reactions.
Use of Renewable Feedstocks Biocatalytic synthesis from bio-based starting materials.
Catalysis Development of highly efficient and recyclable catalysts.

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structural and physicochemical properties of this compound is paramount for its application in advanced materials and biologically active compounds. Future research will leverage a suite of advanced characterization techniques to provide a comprehensive profile of this molecule and its derivatives.

Thermal and Chromatographic Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be crucial for determining the thermal stability, melting point, and decomposition profile of this compound and its derivatives. acs.org This information is vital for applications in materials science where thermal processing is often required. High-Performance Liquid Chromatography (HPLC) will remain a key technique for assessing the purity of synthesized compounds and for quantitative analysis in various matrices. nih.govacs.org

Advanced Data Interpretation: Beyond data acquisition, future research will focus on the sophisticated interpretation of characterization data. For instance, Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing deeper insights into the packing motifs and their influence on physical properties. nih.gov This level of detailed analysis will be instrumental in establishing structure-property relationships.

Characterization TechniqueInformation GainedRelevance to Future Research
NMR Spectroscopy Molecular structure, conformation in solution.Design of derivatives with specific conformations.
X-ray Crystallography Solid-state structure, intermolecular interactions.Understanding crystal packing and its effect on material properties.
DSC/TGA Thermal stability, melting point, decomposition.Guiding applications in polymer and materials science.
HPLC Purity assessment, quantitative analysis.Quality control in synthesis and formulation.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular forces.Establishing detailed structure-property relationships.

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. Future research on this compound will extensively utilize these in silico methods to design novel derivatives with tunable reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling will be employed to establish mathematical relationships between the structural features of this compound derivatives and their chemical or biological activities. mdpi.commdpi.com By analyzing a dataset of related compounds, QSAR models can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates. The electronic and steric effects of the fluorine substituents will be key descriptors in these models.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies will be instrumental in predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.govacs.orgnih.govacs.org These simulations can guide the design of derivatives with enhanced potency and selectivity. The trifluoromethyl group, for instance, can significantly influence binding interactions and metabolic stability.

Tuning Reactivity through Fluorination: The strategic placement of fluorine atoms on the cinnamic acid scaffold profoundly influences its electronic properties, and consequently, its reactivity. researchgate.net Computational studies can precisely predict how the number and position of fluorine substituents affect properties like acidity (pKa), lipophilicity (logP), and susceptibility to nucleophilic or electrophilic attack. researchgate.net This allows for the fine-tuning of the reactivity of this compound derivatives for specific applications, such as in polymerization reactions or as intermediates in organic synthesis.

Computational MethodApplication to this compound
QSAR Predicting biological activity and chemical properties of new derivatives.
Molecular Docking Designing derivatives with high affinity for specific biological targets.
Density Functional Theory (DFT) Calculating electronic properties and predicting reactivity.
Molecular Dynamics (MD) Simulating the dynamic behavior of derivatives in biological systems.

Expansion of Applications in Emerging Areas of Chemical Research and Material Engineering

The unique combination of a fluorinated aromatic ring and a reactive acrylic acid moiety makes this compound a versatile building block for a wide range of advanced materials. Future research is expected to significantly expand its applications in several emerging fields.

Advanced Polymers and Photoresponsive Materials: Cinnamic acid and its derivatives are known to be valuable monomers for the synthesis of polymers with interesting properties. researchgate.net The double bond in the acrylic acid side chain can undergo polymerization, while the aromatic ring can be further functionalized. The incorporation of this compound into polymer backbones is expected to impart enhanced thermal stability, chemical resistance, and unique optical properties due to the presence of fluorine atoms. researchgate.net Furthermore, the cinnamate (B1238496) moiety is known for its photo-reactivity, including [2+2] cycloaddition upon UV irradiation. researchgate.net This opens up possibilities for developing photo-crosslinkable polymers and photoresists for applications in microelectronics and 3D printing. The fluorination pattern in this compound could also be used to tune the photomechanical properties of crystalline materials. acs.org

Biomaterials and Drug Delivery: The biocompatibility and tunable properties of cinnamic acid-based polymers make them attractive for biomedical applications, such as drug delivery systems. researchgate.net The fluorinated nature of this compound could enhance the hydrophobicity and metabolic stability of these polymers, potentially leading to more controlled and sustained drug release profiles. researchgate.net Furthermore, the encapsulation of this compound or its derivatives within nanocarriers is a promising strategy to improve their bioavailability for potential therapeutic applications. nih.gov

Organic Electronics and Optoelectronics: The electron-withdrawing nature of the fluorine atoms in this compound can significantly influence the electronic properties of materials derived from it. This makes it a compelling candidate for the synthesis of novel organic semiconductors, liquid crystals, and other materials for optoelectronic devices. The ability to tune the electronic structure through fluorination is a key advantage in designing materials with specific energy levels for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Emerging Application AreaPotential Role of this compound
Polymer Chemistry Monomer for high-performance fluoropolymers with enhanced thermal and chemical stability.
Photoresponsive Materials Building block for photo-crosslinkable polymers and materials with tunable photomechanical properties.
Biomaterials Component of biocompatible and biodegradable polymers for drug delivery and tissue engineering.
Organic Electronics Precursor for organic semiconductors and liquid crystals with tailored electronic properties.
Nanotechnology Component of functionalized nanoparticles for targeted drug delivery and imaging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5-Trifluorocinnamic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of cinnamic acid precursors using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) or coupling reactions with fluorinated aromatic intermediates. For purity optimization, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm fluorination efficiency using 19F^{19}\text{F} NMR .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} NMR with broadband fluorine decoupling to resolve splitting from 19F^{19}\text{F}-1H^{1}\text{H} coupling. 19F^{19}\text{F} NMR (reference: CFCl3_3) identifies fluorine environments .
  • X-ray Crystallography : Grow single crystals via slow evaporation (methanol/acetone). Fluorine’s electronegativity affects crystal packing, requiring high-resolution data collection .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular mass (expected [M-H]^- peak).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data of this compound observed across studies?

  • Methodological Answer :

  • Dose-Response Curves : Test activity across a broad concentration range (nM–mM) to identify non-linear effects.
  • Stereochemical Analysis : Verify stereoisomer ratios (e.g., cis/trans) via chiral HPLC, as fluorination can alter bioactivity .
  • Control Experiments : Compare with structurally related inhibitors (e.g., TIBA for auxin transport studies) to isolate mechanism-specific effects .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model reaction intermediates (e.g., Fukui indices for electrophilic attack sites). Fluorine’s electron-withdrawing effect stabilizes carboxylate anions, influencing reactivity.
  • Docking Studies : For biological applications, simulate interactions with target proteins (e.g., auxin transporters) using software like AutoDock Vina. Fluorine’s van der Waals radius (1.47 Å) affects binding pocket compatibility .

Q. What are the challenges in analyzing fluorine-mediated intermolecular interactions in this compound crystals?

  • Methodological Answer :

  • Weak Interactions : Identify F···O (3.0–3.4 Å) and F···F (3.6–4.0 Å) contacts via Hirshfeld surface analysis. These interactions stabilize crystal lattices but require synchrotron X-ray sources for resolution .
  • Thermal Motion : High thermal displacement parameters for fluorine atoms necessitate low-temperature (100 K) data collection.

Data Analysis & Reporting

Q. How should researchers standardize data presentation for fluorinated compounds like this compound?

  • Methodological Answer :

  • NMR Assignments : Report 19F^{19}\text{F} shifts relative to internal standards (e.g., TFA at δ -76.5 ppm) and coupling constants (3JFH^3J_{F-H}).
  • CIF Files : Deposit crystallographic data in the Cambridge Structural Database, including hydrogen-bond geometries and disorder models .
  • Reproducibility : Document solvent ratios, temperature, and crystallization time to enable replication .

Biological Applications

Q. What role might this compound play in modulating plant hormone transport?

  • Methodological Answer :

  • Auxin Transport Assays : Use radiolabeled [3^3H]-IAA in Arabidopsis thaliana root segments. Compare inhibition efficacy with TIBA, noting fluorinated analogs’ enhanced membrane permeability .
  • Phenotypic Analysis : Treat germinating seeds with 10–100 µM solutions and monitor cotyledon development for fused phenotypes, indicative of transport disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.